molecular formula C19H24N4O3S B11373149 3-ethoxy-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

3-ethoxy-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11373149
M. Wt: 388.5 g/mol
InChI Key: FTJIVJWIYOFJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound with a molecular formula of C18H22N4O2S This compound is characterized by its unique structure, which includes an ethoxy group, an ethylphenyl group, a pyrrolidinone ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of Pyrrolidinone Moiety: The pyrrolidinone ring is introduced via a condensation reaction between an appropriate amine and a ketone.

    Coupling with Ethoxy Group: The final step involves the coupling of the ethoxy group with the intermediate product, typically using an alkylation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ethoxy-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing key biological pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide
  • 3-ethoxy-1,2,4-dithiazoline-5-one
  • 4-ethoxy-2,3-difluoro-4’- (trans-4-ethylcyclohexyl)-1,1’-biphenyl

Uniqueness

3-ethoxy-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, pyrrolidinone ring, and thiadiazole ring contribute to its versatility and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

3-ethoxy-N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C19H24N4O3S/c1-3-13-5-7-15(8-6-13)23-12-14(11-17(23)25)18-21-22-19(27-18)20-16(24)9-10-26-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,20,22,24)

InChI Key

FTJIVJWIYOFJMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.